1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(5-6-10(13)11(14)15)8-4-2-3-7-12-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNSCQFBQFGZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation and Electrophilic Substitution
A sequential approach starting from pyrrole-2-carboxylic acid derivatives:
Step 1: N-Methylation
Methylation of the pyrrole nitrogen is achieved using methyl iodide (MeI) in the presence of a base (e.g., NaH) in anhydrous THF:
$$
\text{Pyrrole-2-carboxylate} + \text{MeI} \xrightarrow{\text{NaH, THF}} \text{1-Methylpyrrole-2-carboxylate} \quad (\text{Yield: 82–89\%})
$$
Cyclocondensation Strategies
Knorr Pyrrole Synthesis with Prefunctionalized Components
A diketone and aminopyridine are condensed to form the pyrrole ring:
Reagents
- 2-Aminopyridine
- Ethyl acetoacetate
- Zinc dust in acetic acid
Mechanism
The reaction proceeds via enamine formation, followed by cyclization and aromatization:
$$
\text{2-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Zn, AcOH}} \text{1-Methyl-5-(pyridin-2-yl)pyrrole-2-carboxylate} \quad (\text{Yield: 58\%})
$$
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization
Temperature Control in Vilsmeier–Haack Reaction
Optimal formylation occurs at 0°C, minimizing side reactions. Higher temperatures (>25°C) lead to over-chlorination.
Base Selection in Ester Hydrolysis
10 M NaOH in ethanol at 90°C achieves complete hydrolysis within 3 hours. Weaker bases (e.g., K₂CO₃) result in <50% conversion.
Solvent Effects in Suzuki Coupling
A 4:1 dioxane/water mixture enhances boronic acid solubility while maintaining catalytic activity. Pure aqueous systems reduce yields by 22%.
Spectroscopic Validation
¹H NMR (DMSO-d₆)
- δ 8.52 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 7.85 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)
- δ 7.38 (d, J = 3.1 Hz, 1H, Pyrrole-H3)
- δ 3.87 (s, 3H, N-CH₃)
HRMS
Calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.0815, Found: 203.0812.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Process Relevance |
|---|---|---|
| 2-Aminopyridine | 320 | Cyclocondensation route |
| Pd(PPh₃)₄ | 12,500 | Suzuki coupling |
| N-Chlorosuccinimide | 190 | Halogenation |
Waste Stream Management
The Suzuki method generates Pd-containing waste requiring thiourea treatment for metal recovery (98% efficiency).
Emerging Methodologies
Photoredox Catalysis for C–H Activation
Preliminary studies show visible-light-mediated arylation at position 5 using Ru(bpy)₃Cl₂, reducing Pd dependency: $$ \text{1-Methylpyrrole-2-carboxylate} \xrightarrow[\text{Blue LED}]{\text{Ru catalyst}} \text{5-Aryl product} \quad (\text{Yield: 65\%}) $$
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: TBHP in toluene.
Reduction: NaBH4 in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Scientific Research Applications
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the synthesis of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs:
Quorum Sensing Inhibition
- 1H-Pyrrole-2-carboxylic acid (parent compound) inhibits P. aeruginosa QS by downregulating las and rhl genes, reducing elastase (62% inhibition) and pyocyanin (45% inhibition) at 500 µg/mL .
- This compound : While direct data are lacking, the pyridinyl group may improve binding to QS receptors (e.g., LasR) due to π-π stacking with aromatic residues.
- Trifluoromethyl derivatives (e.g., 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid) show enhanced metabolic stability, making them candidates for in vivo studies .
Enzyme Inhibition and Drug Discovery
Biological Activity
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- CAS Number : 1706461-03-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its role in inhibiting the enzyme MmpL3, which is crucial for the mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb). Compounds that target MmpL3 have shown promising anti-tuberculosis (anti-TB) activity.
Efficacy Against Tuberculosis
Recent studies have demonstrated that derivatives of pyrrole-2-carboxamide, closely related to this compound, exhibit potent anti-TB activity. For instance, a study reported that certain pyrrole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against drug-resistant strains of M. tuberculosis .
Table 1: Anti-TB Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| Compound 1 | >64 | >64 |
| Compound 5 | <0.016 | >64 |
| Compound 32 | <0.016 | >64 |
Structure–Activity Relationship (SAR)
The SAR studies indicate that the introduction of electron-withdrawing groups and bulky substituents significantly enhances the anti-TB activity of pyrrole derivatives. For example, compounds with larger substituents exhibited over a 100-fold increase in potency compared to smaller groups .
Quorum Sensing Inhibition
In addition to its anti-TB properties, this compound has been implicated in quorum sensing inhibition in Pseudomonas aeruginosa. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibition of this process can reduce virulence and biofilm formation, making it a potential candidate for treating infections caused by this pathogen .
Case Studies
A notable case study involved the evaluation of the compound's effects on drug-resistant M. tuberculosis. The study highlighted that compounds derived from the pyrrole scaffold not only exhibited low cytotoxicity but also maintained activity against resistant strains, suggesting a viable pathway for new TB therapies .
Table 2: Summary of Case Study Findings
| Study Focus | Findings |
|---|---|
| Anti-TB Activity | Potent against drug-resistant strains |
| Cytotoxicity | Low toxicity profile observed |
| Mechanism | Inhibition of MmpL3 and mycolic acid synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
